molecular formula C14H16N4O2 B5527353 N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5527353
M. Wt: 272.30 g/mol
InChI Key: HSAWZEJKVMSORB-OQLLNIDSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in ethanol or methanol as solvents .

Industrial Production Methods

The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The compound can also interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific ethoxyphenyl and pyrazole moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-20-13-7-5-4-6-11(13)9-15-18-14(19)12-8-10(2)16-17-12/h4-9H,3H2,1-2H3,(H,16,17)(H,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAWZEJKVMSORB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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